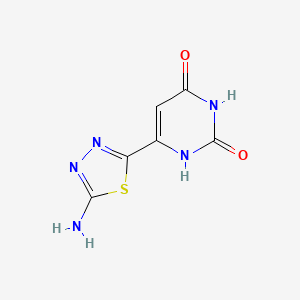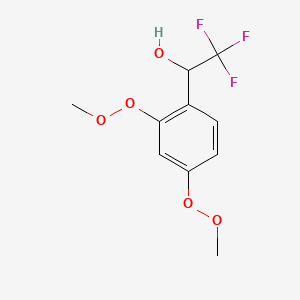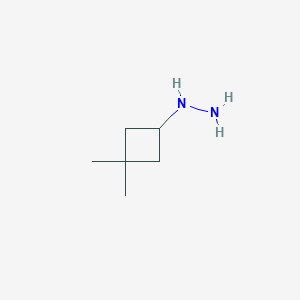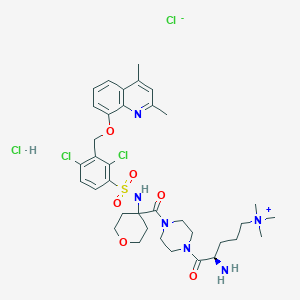![molecular formula C28H24FO2P B14915870 Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915870.png)
Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that features a complex structure with a biphenyl core, a phosphanyl group, and a fluoro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate typically involves multiple steps. One common route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of the Phosphanyl Group: The diphenylphosphanyl group can be introduced via a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis for various organic transformations.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate depends on its application. In catalysis, it acts as a ligand that coordinates to a metal center, facilitating various catalytic cycles. The molecular targets and pathways involved include coordination to transition metals and participation in oxidative addition, reductive elimination, and migratory insertion steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(4-fluoro-[1,1’-biphenyl]-2-yl)propanoate: Lacks the phosphanyl group.
Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate: Lacks the fluoro substituent.
Methyl 3-(2’-(diphenylphosphanyl)-4-chloro-[1,1’-biphenyl]-2-yl)propanoate: Contains a chloro substituent instead of fluoro.
Uniqueness
The presence of both the diphenylphosphanyl group and the fluoro substituent in Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate makes it unique. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C28H24FO2P |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
methyl 3-[2-(2-diphenylphosphanylphenyl)-5-fluorophenyl]propanoate |
InChI |
InChI=1S/C28H24FO2P/c1-31-28(30)19-16-21-20-22(29)17-18-25(21)26-14-8-9-15-27(26)32(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,17-18,20H,16,19H2,1H3 |
InChI-Schlüssel |
FYKUKJDEGWWCLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=C(C=CC(=C1)F)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


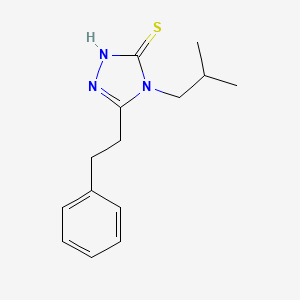
![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B14915790.png)
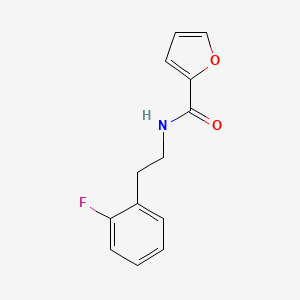
![3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride](/img/structure/B14915807.png)
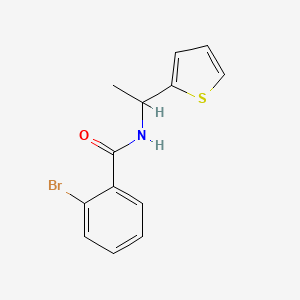
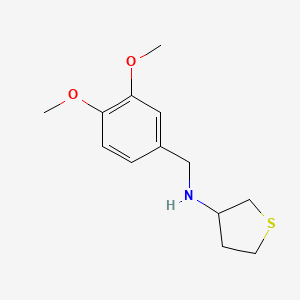
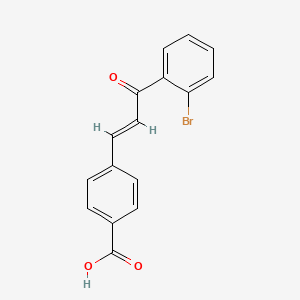
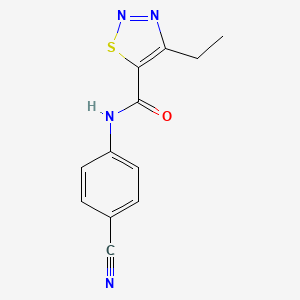
![2,4-Dichlorophenyl 2,6-bis(4-methoxyphenyl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14915815.png)
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B14915826.png)
